Enhanced Acidity (pKa) of 2-Fluoro-4-methoxyphenol vs. 4-Methoxyphenol
The introduction of a fluorine atom ortho to the phenolic hydroxyl group substantially increases acidity. The predicted pKa of 2-fluoro-4-methoxyphenol is 8.855 , whereas the pKa of its non-fluorinated counterpart, 4-methoxyphenol, is approximately 10.2. This ~1.3 pKa unit difference corresponds to an order of magnitude greater acidity, impacting ionization state at physiological pH and influencing receptor binding and membrane permeability.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.855 (predicted) |
| Comparator Or Baseline | 4-Methoxyphenol (pKa ≈ 10.2) |
| Quantified Difference | ΔpKa ≈ -1.35 (target compound is more acidic) |
| Conditions | Predicted/computational value at 25°C |
Why This Matters
A lower pKa affects the compound's speciation, solubility, and ability to act as a hydrogen bond donor in biological systems, which is critical for designing potent and bioavailable drug candidates.
